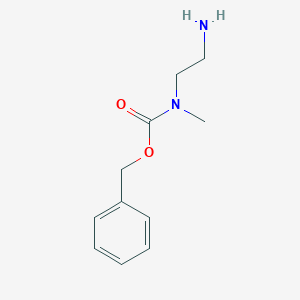

Benzyl 2-aminoethyl(methyl)carbamate

説明

Benzyl 2-aminoethyl(methyl)carbamate (CAS No. 162576-01-4) is a carbamate derivative characterized by a benzyl group, a methyl-substituted aminoethyl chain, and a carbamate functional group. Its structure confers unique reactivity and biological activity, making it a valuable intermediate in organic synthesis and drug development. The methyl group on the aminoethyl chain enhances steric and electronic effects, influencing interactions with enzymes or receptors .

特性

IUPAC Name |

benzyl N-(2-aminoethyl)-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-13(8-7-12)11(14)15-9-10-5-3-2-4-6-10/h2-6H,7-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEIBNZUDHJCOKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597052 | |

| Record name | Benzyl (2-aminoethyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19023-94-0 | |

| Record name | Benzyl (2-aminoethyl)methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

Benzyl 2-aminoethyl(methyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-aminoethanol in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, resulting in the formation of the desired carbamate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in high purity .

化学反応の分析

Types of Reactions

Benzyl 2-aminoethyl(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbamates or amides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl carbamate, while reduction can produce benzylamine .

科学的研究の応用

Organic Synthesis

Benzyl 2-aminoethyl(methyl)carbamate serves as a valuable reagent in organic synthesis. Its structure allows it to act as an intermediate for the preparation of various derivatives and other complex molecules. This property is particularly useful in developing new synthetic pathways for pharmaceuticals and specialty chemicals .

Biochemical Studies

In biological research, this compound has been employed in biochemical assays that investigate enzyme inhibition and protein interactions. Its ability to modulate biological pathways makes it a candidate for studying mechanisms of action in various cellular processes .

Pharmaceutical Development

The compound has been investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Preliminary studies suggest that it may influence neurotransmitter systems, indicating possible applications in neurological research . Furthermore, it acts as a precursor for synthesizing pharmaceutical compounds, enhancing its relevance in drug design .

Industrial Applications

Beyond laboratory settings, this compound is utilized in the production of specialty chemicals and agrochemicals. Its role as an intermediate in industrial processes highlights its significance in chemical manufacturing .

Case Study 1: Neurotransmitter Interaction

Research has shown that this compound interacts with neurotransmitter receptors, influencing pathways related to mood and pain perception. These findings suggest its potential use in developing treatments for mood disorders and chronic pain conditions .

Case Study 2: Anti-inflammatory Properties

A study investigating the anti-inflammatory effects of this compound demonstrated its ability to inhibit specific inflammatory pathways. This property could lead to the development of new anti-inflammatory drugs .

作用機序

The mechanism of action of benzyl 2-aminoethyl(methyl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, affecting their activity and function. The pathways involved may include the formation of covalent bonds with active site residues or the stabilization of transition states during enzymatic reactions .

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

| Compound Name | CAS Number | Structural Features | Key Differences | Biological Activity |

|---|---|---|---|---|

| Benzyl 2-aminoethyl(methyl)carbamate | 162576-01-4 | Methyl group on aminoethyl chain | Enhanced steric hindrance and electronic modulation | Enzyme inhibition (e.g., cellular metabolism pathways) |

| Benzyl N-(2-aminoethyl)carbamate | 72080-83-2 | Simple aminoethyl chain | Lacks methyl substituent; simpler interaction profile | Antibacterial activity; limited enzyme inhibition |

| Benzyl (4-(aminomethyl)phenyl)carbamate | 326407-32-3 | Aminomethylphenyl substituent | Para-substituent enhances molecular recognition | Anticancer potential via enzyme disruption |

| tert-Butyl 2-(benzyl(methyl)amino)ethyl(methyl)carbamate | 1395890-46-6 | tert-Butyl protecting group | Altered hydrophobicity and stability | Enzyme inhibition with improved pharmacokinetics |

| (S)-Benzyl (2-amino-1-phenylethyl)carbamate | 850033-71-5 | Stereospecific phenylethyl group | Enantiomeric form affects binding affinity | Higher target selectivity (94% similarity score vs. racemic forms) |

Functional Group Influence on Reactivity

- Aminoethyl vs. Aminomethylphenyl: The aminoethyl chain in this compound supports flexible binding, while the rigid aminomethylphenyl group in Benzyl (4-(aminomethyl)phenyl)carbamate favors interactions with planar enzyme active sites .

- Carbamate Linkage : All analogs share the carbamate group, which hydrolyzes under physiological conditions to release active amines, a feature exploited in prodrug design .

生物活性

Benzyl 2-aminoethyl(methyl)carbamate, also known as benzyl N-(2-aminoethyl)(methyl)carbamate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, synthesis, and applications, supported by data tables and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 215.27 g/mol. The compound is characterized by its benzyl group attached to an aminoethyl chain, which contributes to its biological activity.

Synthesis:

The synthesis of this compound typically involves the reaction of benzyl chloroformate with 2-aminoethylamine, yielding the carbamate product along with hydrochloric acid as a byproduct:

This reaction highlights the versatility of the compound in organic synthesis, particularly in protecting amines during chemical transformations.

Anticonvulsant Properties

Research has indicated that this compound exhibits anticonvulsant properties. A study involving animal models demonstrated its ability to reduce seizure activity, suggesting potential applications in treating epilepsy and related disorders. However, further investigations are necessary to establish its efficacy and safety in humans.

Anti-inflammatory and Analgesic Effects

The compound has been explored for its anti-inflammatory and analgesic effects. Preliminary studies suggest that it may modulate pathways involved in pain perception and inflammation, making it a candidate for further research in pain management therapies. Its structural characteristics enable interactions with biological targets that could influence these pathways.

Antimicrobial Activity

This compound has also been investigated for antimicrobial properties. It has shown potential against various bacterial strains, indicating a possible role in developing new antibiotics . The compound's mechanism of action may involve disrupting bacterial cell wall integrity or inhibiting essential metabolic pathways.

Case Studies

-

Anticonvulsant Study :

- Objective : To evaluate the anticonvulsant activity of this compound.

- Method : Animal models were subjected to induced seizures.

- Results : Significant reduction in seizure frequency was observed, supporting the potential use of this compound in epilepsy treatment.

-

Anti-inflammatory Research :

- Objective : To investigate the anti-inflammatory effects of this compound.

- Method : In vitro assays measuring cytokine release from activated immune cells.

- Results : The compound exhibited a dose-dependent reduction in pro-inflammatory cytokines, suggesting therapeutic potential for inflammatory conditions.

-

Antimicrobial Activity Assessment :

- Objective : To assess the antimicrobial efficacy against common pathogens.

- Method : Minimum inhibitory concentration (MIC) tests were performed against various bacterial strains.

- Results : The compound demonstrated promising antimicrobial activity with MIC values comparable to established antibiotics .

Interaction Studies

Interactions with various biological molecules have been documented, particularly concerning enzyme and receptor binding affinities. The presence of amino and carbamate groups facilitates hydrogen bonding, enhancing binding interactions with target proteins. These interactions are critical for drug design and development, providing insights into how structural modifications can influence biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。